(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
Description
Properties
IUPAC Name |
(1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZTVSBBBJEQQV-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Br)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)Br)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the substituted phenyl ring, specifically 3-bromo-4-fluoroaniline.
Formation of the Ethanolamine Moiety: The next step involves the reaction of 3-bromo-4-fluoroaniline with an appropriate aldehyde or ketone to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic aromatic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenylethanolamines.
Scientific Research Applications
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Table 1: Halogen-Substituted Ethanolamine Derivatives
Key Observations :
- Substituent Effects : Bromine’s larger atomic size and polarizability compared to chlorine may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins. Fluorine’s electronegativity can alter electronic properties and metabolic stability .
- Positional Isomerism : The 3-bromo-4-fluoro substitution in the target compound contrasts with 2-chloro () or 4-fluoro () derivatives, which may lead to steric and electronic differences in receptor interactions.
Hydroxyl-Substituted Analogues
Table 2: Hydroxyl-Containing Ethanolamine Derivatives
Key Observations :
- Biological Activity: Norfenefrine () is an adrenergic agent, suggesting halogen-to-hydroxyl substitutions in the target compound could modulate receptor specificity or metabolic pathways .
Stereochemical and Positional Variants
Table 3: Stereochemical and Positional Isomers
Key Observations :
- Steric Effects : Methyl substitution () may reduce binding affinity to targets requiring planar aromatic interactions but improve selectivity for sterically tolerant receptors .
Biological Activity
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride is a chiral compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on the aromatic ring, exhibits significant pharmacological properties that warrant detailed investigation.
- Molecular Formula : C8H10BrClFNO
- Molar Mass : Approximately 270.52 g/mol
- IUPAC Name : (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride
The presence of halogens enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The hydrochloride form improves its solubility in water, facilitating various applications in biological research and drug development.
The mechanism of action of (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the aromatic ring participates in π-π interactions, influencing binding affinity and specificity. These interactions can modulate various biochemical pathways, particularly those related to inflammation and pain modulation.
Biological Activity
Research indicates that this compound possesses significant biological activity:
- Anti-inflammatory Effects : In vitro studies have demonstrated that (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : The compound has been shown to exhibit analgesic effects in animal models, indicating its potential as a pain-relief agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study screened (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride against various deubiquitinating enzymes (DUBs), revealing selective inhibition patterns that suggest its role in modulating cellular protein dynamics .
- Dose-Response Analysis : In assays conducted at varying concentrations, the compound demonstrated significant inhibitory activity against specific DUBs, with IC50 values indicating potent biological effects .
- Comparative Studies : Comparative analysis with structurally similar compounds showed that (1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol; hydrochloride exhibited superior activity profiles, making it a candidate for further drug development.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
